(6-Methylpyrimidin-4-yl)methanol
Overview
Description
Scientific Research Applications
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Phosphodiesterase 9A Inhibitor
- Application : The compound PF-04447943, which has a similar structure to “(6-Methylpyrimidin-4-yl)methanol”, is a novel PDE9A inhibitor. It has been used in the treatment of cognitive disorders .
- Method : This compound was identified using parallel synthetic chemistry and structure-based drug design (SBDD). It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
- Results : It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
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Antimicrobial and Anticancer Agent
- Application : A series of compounds similar to “(6-Methylpyrimidin-4-yl)methanol” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
- Method : These compounds were synthesized and then tested against various microbial strains and cancer cell lines .
- Results : One of the compounds was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli. Another compound was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
-
Phosphodiesterase 9A Inhibitor
- Application : The compound PF-04447943, which has a similar structure to “(6-Methylpyrimidin-4-yl)methanol”, is a novel PDE9A inhibitor. It has been used in the treatment of cognitive disorders .
- Method : This compound was identified using parallel synthetic chemistry and structure-based drug design (SBDD). It has been reported to elevate central cGMP levels in the brain and CSF of rodents .
- Results : It exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
-
Antimicrobial and Anticancer Agent
- Application : A series of compounds similar to “(6-Methylpyrimidin-4-yl)methanol” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
- Method : These compounds were synthesized and then tested against various microbial strains and cancer cell lines .
- Results : One of the compounds was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli. Another compound was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .
Safety And Hazards
properties
IUPAC Name |
(6-methylpyrimidin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCIDWTRNPZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610906 | |
Record name | (6-Methylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyrimidin-4-yl)methanol | |
CAS RN |
74502-82-2 | |
Record name | (6-Methylpyrimidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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